
N-Methyl-5-nitro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-5-nitro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitro-1,3-thiazol-2-amine typically involves the nitration of 2-aminothiazole followed by methylation. One common method involves the nitration of 2-aminothiazole using concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to yield 2-amino-5-nitrothiazole . This intermediate can then be methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
N-Methyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: The primary product is N-Methyl-5-amino-1,3-thiazol-2-amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated thiazoles.
科学研究应用
N-Methyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Methyl-5-nitro-1,3-thiazol-2-amine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
相似化合物的比较
N-Methyl-5-nitro-1,3-thiazol-2-amine can be compared with other thiazole derivatives:
2-Amino-5-nitrothiazole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Nitro-1,3-thiazol-2-amine: Similar but without the N-methyl group, affecting its chemical properties and biological activity.
N-Methyl-2-aminothiazole: Lacks the nitro group, resulting in different chemical behavior and uses.
属性
CAS 编号 |
59849-85-3 |
|---|---|
分子式 |
C4H5N3O2S |
分子量 |
159.17 g/mol |
IUPAC 名称 |
N-methyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H5N3O2S/c1-5-4-6-2-3(10-4)7(8)9/h2H,1H3,(H,5,6) |
InChI 键 |
HUTKTGWEGLEDDP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(S1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)

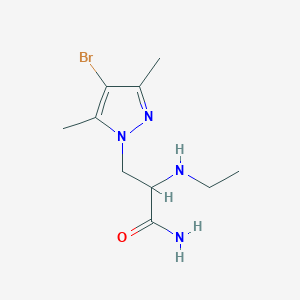
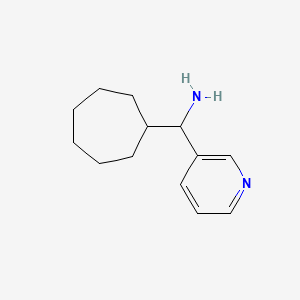

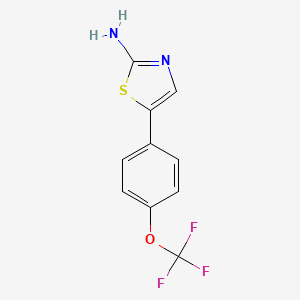
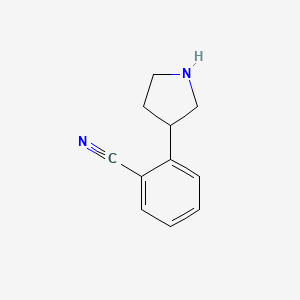
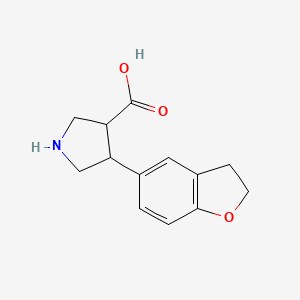

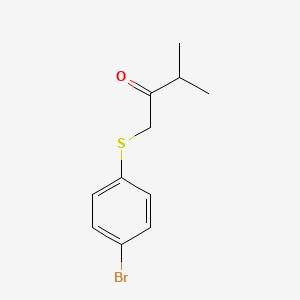

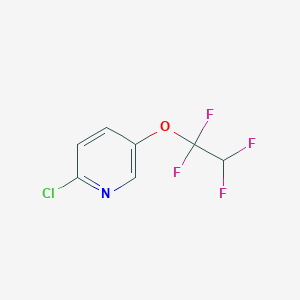
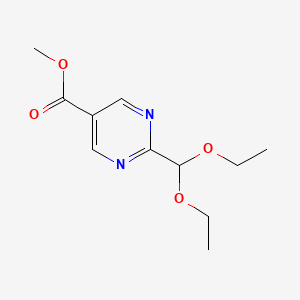
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
